2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one
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Overview
Description
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a butylthio group at the second position and a methoxyphenyl group at the third position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Butylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a butylthiol group under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(butylthio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
2-(methylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Has a methylthio group instead of a butylthio group, which may influence its chemical properties and reactivity.
2-(butylthio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: The position of the methoxy group is different, which can affect its interaction with biological targets.
Uniqueness
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one is unique due to the specific combination of the butylthio and methoxyphenyl groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1045-79-0 |
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Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Origin of Product |
United States |
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